(1-methyl-1H-benzo[d]imidazol-5-yl)methanol
Overview
Description
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Energy Conservation and Chemical Reactions
- Methanol and its derivatives are explored for their potential in thermal energy transport systems. A specific process involves the carbonylation of methanol to methyl formate, followed by hydrogenolysis, to recover and utilize wasted or unused heat from industrial sources. This approach is significant for energy conservation and environmental protection (Liu et al., 2002).
Fuel Production and Chemical Synthesis
- Methanol reforming processes, including decomposition, partial oxidation, steam reforming, and oxidative steam reforming, are crucial for hydrogen production. Cu-based catalysts are extensively studied for their efficiency in these processes. Understanding the reaction mechanisms and developing effective catalysts are vital for advancing proton-exchange membrane fuel cell technology (Yong et al., 2013).
Green Chemistry and Environmental Protection
- The catalytic methylation of aromatics using methane, a process known as "oxidative methylation," presents an innovative method for converting methane into more valuable hydrocarbons. This process, which involves intermediate methanol formation, aligns with green chemistry principles by utilizing underused natural gas reserves and reducing greenhouse gas emissions (Adebajo, 2007).
Medicinal Chemistry
- Benzimidazole derivatives, including compounds with a structure similar to "(1-methyl-1H-benzo[d]imidazol-5-yl)methanol," have shown a wide range of pharmacological activities. These activities include antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory effects. The versatility of the benzimidazole core in drug development is highlighted, with Mannich base derivatives of benzimidazole playing a significant role in medicinal applications (Vasuki et al., 2021).
Analytical and Industrial Applications
- Methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. Its detection in transformer oil has been used to monitor cellulosic insulation degradation, showcasing methanol's application beyond fuel and chemical synthesis to include electrical engineering and maintenance (Jalbert et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, to which this compound belongs, are key components in functional molecules used in a diverse range of applications . They are often deployed in pharmaceuticals and agrochemicals , suggesting potential interactions with various biological targets.
Mode of Action
Imidazole derivatives are known for their versatility and utility in various areas , implying a wide range of possible interactions with their targets. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . This suggests that they may interact with and influence a broad range of biochemical pathways.
Result of Action
Given the wide range of applications of imidazole derivatives , the effects of this compound could be diverse, depending on the specific targets and pathways it interacts with.
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIOHZJMSLWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561224 | |
Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115576-91-5 | |
Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.